Ethyl 3-(dimethylamino)benzoate
Overview
Description
Ethyl 3-(dimethylamino)benzoate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol and the aromatic ring is substituted with a dimethylamino group at the meta position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-(dimethylamino)benzoyl chloride with ethanol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(dimethylamino)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-(dimethylamino)benzoic acid.
Reduction: 3-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of UV-curable coatings and inks, where it acts as a photoinitiator.
Mechanism of Action
The mechanism of action of ethyl 3-(dimethylamino)benzoate involves its interaction with various molecular targets. In biological systems, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)benzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: This compound has the dimethylamino group at the para position, which can influence its reactivity and biological activity.
Ethyl 2-(dimethylamino)benzoate: With the dimethylamino group at the ortho position, this compound may exhibit different steric and electronic effects.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical behavior and applications in various fields.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-10(8-9)12(2)3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOGTUXPYIVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876509 | |
Record name | ETHYLBENZOATE,3-DIMETHYLAMINO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-65-3 | |
Record name | Ethyl 3-(dimethylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16518-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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